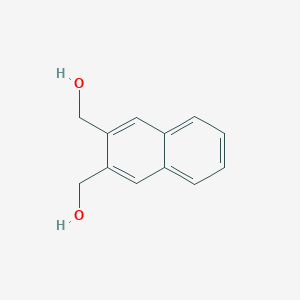

2,3-Bis(hydroxymethyl)naphthalene

Vue d'ensemble

Description

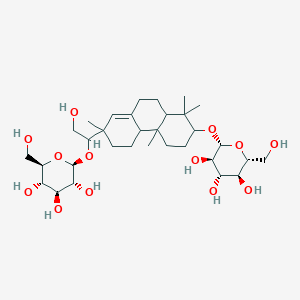

2,3-Bis(hydroxymethyl)naphthalene is a chemical compound that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of two hydroxymethyl groups attached to a naphthalene ring, which provides reactive sites for further chemical modifications. This compound is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied for their potential applications in materials science, organic synthesis, and supramolecular chemistry.

Synthesis Analysis

The synthesis of derivatives of 2,3-bis(hydroxymethyl)naphthalene involves various chemical reactions. For instance, a novel fluorinated bis(ether amine) monomer derived from 2,3-dihydroxynaphthalene was prepared through nucleophilic aromatic substitution followed by catalytic reduction . Another synthesis involved the preparation of a dication starting from 1,8-dibromonaphthalene, which was used for oxidative coupling reactions . Additionally, the synthesis of zwitterionic spirocyclic compounds from 2,3-dihydroxynaphthalene was reported, showcasing the versatility of naphthalene derivatives in forming complex molecular structures .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often complex and can be elucidated using various spectroscopic techniques. For example, the structure of a bis(dimethylamino)naphthalene derivative was studied using X-ray, NMR, and IR spectroscopy, revealing nonconventional conformers stabilized by intramolecular hydrogen bonding . Similarly, the molecular structure of a bis(3-methoxyphenylthio)ethyl)naphthalene was investigated using spectroscopic and computational methods, providing insights into the electronic structure and charge distribution .

Chemical Reactions Analysis

Naphthalene derivatives undergo a range of chemical reactions. Oxidation reactions of bisnaphthols with electron-deficient quinones have been shown to yield novel compounds with intricate structures . Furthermore, the use of ultrasound and microwave irradiation has been employed to synthesize bis(hydroxynaphthalene-1,4-dione) derivatives, demonstrating the potential for green chemistry approaches in the synthesis of naphthalene-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are crucial for their applications. For instance, fluorinated polyimides derived from naphthalene exhibited high solubility, transparency, and thermal stability, making them suitable for high-performance materials . Copolyesters containing naphthalene structure were synthesized and characterized for their solubility and thermal properties, indicating their potential use in advanced polymer applications . Additionally, the formation of large cyclic oligomers from naphthalene derivatives during condensation polymerization highlights the unique self-assembly properties of these compounds .

Applications De Recherche Scientifique

Chemical Properties and Hydrogen Bonding Studies

- Research on derivatives of 2,3-bis(hydroxymethyl)naphthalene has explored their unique chemical properties, particularly concerning hydrogen bonding. For instance, studies have investigated the intramolecular hydrogen bonds in protonated naphthalene systems, revealing insights into the structural and electronic characteristics of these compounds (Degtyarev et al., 2008).

Pharmacological Applications

- Although specific to pharmacological applications, it's noteworthy that 2,3-bis(hydroxymethyl)naphthalene derivatives have been synthesized and evaluated for their potential in inhibiting phosphodiesterase IV, showing promise as antiasthmatic agents (Iwasaki et al., 1996).

Electrochromic Device Materials

- Derivatives of 2,3-bis(hydroxymethyl)naphthalene have been used in developing materials for electrochromic devices. For example, polymers synthesized from these derivatives have shown good electrochromic properties and potential for application in smart windows and displays (Xu et al., 2013).

Advanced Polymer Research

- The compound has found applications in the synthesis of advanced polymers. Studies have focused on creating novel aromatic polyamides using 2,3-bis(hydroxymethyl)naphthalene derivatives, leading to the development of polymers with high thermal stability and solubility in a range of solvents (Yang & Chen, 1993).

Sensor Technology

- Research has been conducted on the use of naphthalene derivatives in sensor technology. For instance, bis(diarylphosphine oxide) naphthalene compounds have been utilized as novel ionophores in membrane sensors for detecting barium ions (Saleh, 2000).

Fluorinated Polyimide Development

- The compound's derivatives have been instrumental in developing fluorinated polyimides, which are used in various industrial applications due to their excellent balance of properties like solubility, processability, and thermal stability (Yang, Hsiao, & Wu, 2003).

Coordination Chemistry

- The compound's derivatives have also been explored in the field of coordination chemistry, particularly in synthesizing ligands based on naphthalene peri-substituted by Group 15 and 16 elements (Kilian, Knight, & Woollins, 2011).

Orientations Futures

While specific future directions for “2,3-Bis(hydroxymethyl)naphthalene” are not detailed in the search results, one paper discusses the potential of mechanochemistry for the synthesis of polyaromatic hydrocarbons, which could include derivatives of naphthalene . This approach could provide a safer and solvent-free alternative for the synthesis of these compounds .

Mécanisme D'action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be various organic molecules.

Mode of Action

2,3-Bis(hydroxymethyl)naphthalene is likely to interact with its targets through chemical reactions, given its use in organic synthesis . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a chemical used in organic synthesis , it may be involved in various reactions leading to the formation of different organic compounds.

Result of Action

The molecular and cellular effects of 2,3-Bis(hydroxymethyl)naphthalene’s action would depend on the specific context in which it is used. In organic synthesis, the result of its action would be the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of 2,3-Bis(hydroxymethyl)naphthalene are likely to be influenced by various environmental factors. These could include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific characteristics of the medium in which the reaction takes place .

Propriétés

IUPAC Name |

[3-(hydroxymethyl)naphthalen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYJRRQQOLBRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344629 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(hydroxymethyl)naphthalene | |

CAS RN |

31554-15-1 | |

| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans interact with PDE IV and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of these compounds to PDE IV is not explicitly detailed in the provided abstracts, they are described as "selective PDE IV inhibitors." [] This implies that these compounds directly interact with the PDE IV enzyme, likely at its catalytic site, to block its activity. [] PDE IV specifically degrades cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including smooth muscle relaxation in the airways. [] By inhibiting PDE IV, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP is likely responsible for the observed antispasmogenic activity, as it promotes relaxation of airway smooth muscle and helps mitigate bronchoconstriction. []

Q2: What is the impact of structural modifications on the activity and selectivity of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans as PDE IV inhibitors?

A2: The research highlights the significance of specific structural modifications for enhancing both the potency and selectivity of these compounds towards PDE IV. Replacing the 1-phenyl ring with an N-alkylpyridone ring significantly improved selectivity for PDE IV over PDE III. [] This suggests that the N-alkylpyridone moiety contributes to a more favorable interaction with the PDE IV enzyme compared to PDE III. Furthermore, within the series of N-alkylpyridone derivatives, the presence of specific substituents on the pyridone ring, such as the 2-methoxyethyl group in compound 17f, was correlated with increased potency in inhibiting both histamine-induced and antigen-induced bronchoconstriction in guinea pig models. [] This structure-activity relationship emphasizes the importance of specific chemical groups at precise positions for optimal interaction with PDE IV and subsequent biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

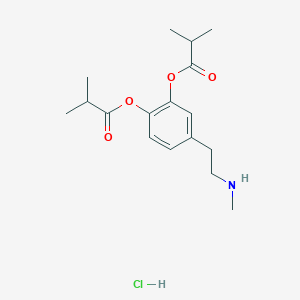

![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

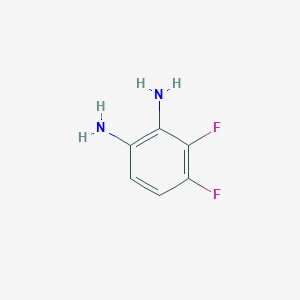

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)

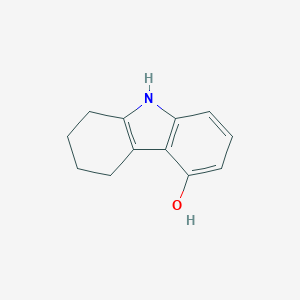

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)